Organotin complexes have shown promising therapeutic potential . In a breakthrough, six coordinated tin (IV) complexes were prepared by template synthesis from tin tetrachloride, O-amino-phenols, and α-carbonyl-substituted pyridines .
PSS-(3-mercapto)propyl-heptaisobutyl substituted is a complex organosilicon compound with the molecular formula and a molecular weight of approximately 891.63 g/mol. This compound is characterized by its unique structure, which includes a pentacyclo-octasiloxane core, substituted with heptaisobutyl groups and a thiol (-SH) functional group. The presence of the thiol group imparts significant reactivity, making it a valuable compound in various chemical applications, particularly in materials science and biochemistry .
The synthesis of PSS-(3-mercapto)propyl-heptaisobutyl typically involves several steps:
PSS-(3-mercapto)propyl-heptaisobutyl has several applications across different fields:
Interaction studies involving PSS-(3-mercapto)propyl-heptaisobutyl focus on its reactivity with various substrates, particularly those containing electrophilic sites. The compound's ability to form stable complexes with metals or other organosilicon compounds has been explored, indicating potential uses in catalysis and material enhancement. Additionally, studies on its interactions with biological molecules could provide insights into its potential therapeutic roles or toxicity profiles .
Several compounds share structural similarities with PSS-(3-mercapto)propyl-heptaisobutyl. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
PSS-(2-aminoethyl)amino-propyl-heptaisobutyl substituted | C31H70O12Si8N2 | Contains amino groups for enhanced reactivity |
PSS-(3-thioethyl)propyl-heptaisobutyl substituted | C31H70O12S2Si8 | Features an additional sulfur atom for different reactivity |
PSS-(3-hydroxypropyl)-heptaisobutyl substituted | C31H70O13Si8 | Hydroxyl group offers different interaction capabilities |
These compounds highlight the versatility of organosilicon chemistry and demonstrate how variations in functional groups can lead to distinct chemical behaviors and applications. PSS-(3-mercapto)propyl-heptaisobutyl stands out due to its unique combination of siloxane structure and thiol functionality, which provides specific advantages in both material science and biochemical applications .
The thiol-ene click reaction represents one of the most versatile and efficient approaches for the functionalization of mercapto-containing polyhedral oligomeric silsesquioxanes such as Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted. This chemistry has gained significant attention due to its high efficiency, rapid reaction rates, and ability to proceed under mild conditions without producing side products [1] [2].
The mechanism of thiol-ene reactions proceeds through two distinct pathways: radical-mediated addition and base-catalyzed Michael addition. In the radical-mediated pathway, the reaction is initiated through photochemical or thermal means, generating thiyl radicals that undergo anti-Markovnikov addition to alkenes [1] [3]. The reaction follows a typical chain process involving initiation, propagation, and chain-transfer steps [2] [4]. The initiation step involves the formation of thiyl radicals through hydrogen abstraction or photolysis, followed by propagation where the thiyl radical adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical [1] [2].
Research has demonstrated that the reactivity of different thiol substitutions significantly affects the reaction kinetics. Primary thiols exhibit the highest reactivity, with reaction rates decreasing by as much as ten-fold when moving from primary to tertiary thiol substitutions [5]. This trend is attributed to the differences in sulfur-hydrogen bond energies and steric hindrance effects [5] [6]. For Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted, the primary mercapto group provides optimal reactivity for thiol-ene reactions.
The base-catalyzed Michael addition pathway involves the deprotonation of the thiol group by a base such as triethylamine, generating a thiolate anion that acts as a nucleophile [2]. This nucleophile attacks activated alkenes to form the corresponding thioether products. This mechanism is particularly useful when working with electron-deficient alkenes such as acrylates and methacrylates.
Experimental conditions for thiol-ene reactions with Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted typically involve the use of photoinitiators such as 2,2-dimethoxy-2-phenylacetophenone for photochemically initiated reactions [7] [8]. The reactions are generally performed at room temperature under ambient atmospheric conditions, making them particularly attractive for industrial applications [1] [9].
The effectiveness of thiol-ene chemistry for mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes has been demonstrated in various applications, including the synthesis of hybrid materials and surface modifications [10] [11]. Studies have shown that the cubic structure of Polyhedral Oligomeric Silsesquioxanes remains intact during thiol-ene reactions, preserving the unique properties of these hybrid organic-inorganic materials [10].
The mercapto functionality in Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted provides numerous opportunities for chemical modification through various functionalization techniques. The sulfhydryl group exhibits high reactivity toward multiple chemical transformations, enabling the synthesis of complex functional materials [12] [13].
One of the most important functionalization approaches involves the oxidation of thiol groups to form disulfide bonds. This reaction can be accomplished using mild oxidizing agents such as iodine, hydrogen peroxide, or atmospheric oxygen [14] [15]. The formation of disulfide bonds between mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes can lead to crosslinked networks with enhanced mechanical properties and thermal stability [10]. The oxidation reaction proceeds through the formation of thiyl radicals that subsequently couple to form the disulfide linkage [15].
Alkylation reactions represent another significant functionalization strategy for mercapto groups. The thiol group can be readily alkylated with alkyl halides under basic conditions to form thioether linkages [12] [13]. This approach allows for the introduction of various functional groups including hydrophilic chains, hydrophobic segments, or specific binding moieties. The reaction typically proceeds through an SN2 mechanism, with the thiolate anion acting as the nucleophile [12].
Metal coordination represents a unique functionalization approach for mercapto-containing Polyhedral Oligomeric Silsesquioxanes. The sulfur atom in thiol groups exhibits strong affinity for various metal ions, enabling the formation of metal-thiolate complexes [10]. This property has been exploited for the development of catalytic systems and metal nanoparticle stabilization applications.
Protecting group strategies are essential for selective functionalization of mercapto groups in complex synthetic schemes. Common protecting groups for thiols include thioacetates, disulfides, and thioethers [16] [17] [18]. Thioacetate protection is particularly useful as it can be readily removed under mild basic conditions using sodium hydroxide or potassium carbonate [17]. The deprotection proceeds through nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by elimination of the acetate group [17].
The formation of sulfenamides through reaction with amines represents another functionalization pathway for mercapto groups [15]. This reaction is particularly relevant for bioconjugation applications where the mercapto-functionalized Polyhedral Oligomeric Silsesquioxane can be linked to peptides or proteins through cysteine residues [10].
Advanced functionalization techniques include the use of mercapto groups in multicomponent reactions such as the Ugi reaction or Passerini reaction. These reactions allow for the simultaneous introduction of multiple functional groups in a single synthetic step, significantly enhancing the structural diversity accessible from mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes.
The reactivity of mercapto groups can be tuned through electronic effects by modifying the adjacent molecular environment. Electron-withdrawing groups increase the acidity of the thiol, making it more reactive toward nucleophilic substitution reactions [12]. Conversely, electron-donating groups reduce the reactivity but can enhance the stability of the thiol group toward oxidation.
Recent advances in functionalization techniques include the development of traceless linker strategies where the sulfur atom is eliminated after the desired transformation, leaving only the desired functional group [18]. This approach utilizes novel protecting groups such as aryl azides that can be removed through Staudinger reduction under mild conditions [18].
The purification and isolation of Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted require specialized protocols that account for the unique properties of these hybrid organic-inorganic materials and the reactivity of the mercapto functional group. The development of efficient purification methods is crucial for obtaining high-purity materials suitable for advanced applications [19] [20].
Column chromatography represents the most widely used purification technique for Polyhedral Oligomeric Silsesquioxane compounds. The process typically involves the use of silica gel as the stationary phase with carefully selected solvent systems [19] [20]. For mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes, normal-phase chromatography using silica gel with hexane-ethyl acetate gradient elution has proven effective [20]. The separation is based on the differential interaction between the organic corona of the Polyhedral Oligomeric Silsesquioxane and the stationary phase.
Flash column chromatography provides rapid purification with high resolution for Polyhedral Oligomeric Silsesquioxane compounds [21] [22]. The technique requires careful optimization of the silica gel mesh size, typically ranging from 40-63 micrometers for optimal separation [22]. The sample loading must be performed carefully to avoid column overloading, which can lead to poor separation and reduced purity [23].
Recrystallization represents an alternative purification approach particularly suitable for Polyhedral Oligomeric Silsesquioxane compounds due to their tendency to form well-defined crystalline structures [19] [24]. The process involves dissolving the crude material in a hot solvent followed by controlled cooling to induce crystallization [19]. Common solvent systems include methanol-chloroform mixtures, with the ratio adjusted based on the solubility characteristics of the specific compound [24].
For Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted, the recrystallization process must be performed under inert atmosphere to prevent oxidation of the mercapto group [10]. The use of degassed solvents and nitrogen blanketing is essential to maintain the integrity of the thiol functionality [17].
Gel permeation chromatography offers an effective method for the separation of Polyhedral Oligomeric Silsesquioxane compounds based on their molecular size [25] [26]. This technique is particularly useful for removing unreacted starting materials and oligomeric side products [26]. The stationary phase typically consists of cross-linked polystyrene beads with defined pore sizes that allow for size-based separation [25].
The selection of appropriate mobile phases for gel permeation chromatography of mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes requires consideration of solvent compatibility with the sulfur functionality [27]. Tetrahydrofuran has been identified as an optimal mobile phase due to its good solvating properties and chemical inertness toward thiol groups [28].
Preparative high-performance liquid chromatography provides the highest resolution purification method for complex Polyhedral Oligomeric Silsesquioxane mixtures [29]. The technique utilizes specialized columns with optimized stationary phases and precisely controlled mobile phase compositions [29]. For mercapto-functionalized compounds, reversed-phase chromatography using octadecylsilyl-modified silica with water-methanol gradients has proven effective [29].
The isolation process following chromatographic purification requires careful attention to prevent degradation of the mercapto functionality. Solvent removal should be performed under reduced pressure at temperatures below 60 degrees Celsius to prevent thermal decomposition [11]. The use of rotary evaporation with chilled condensers helps maintain low temperatures during the concentration process [8].
Post-purification characterization is essential to confirm the purity and integrity of the isolated material. Nuclear magnetic resonance spectroscopy provides comprehensive structural information, with 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and 29Si Nuclear Magnetic Resonance being particularly informative [28] [11]. The 29Si Nuclear Magnetic Resonance spectrum is especially valuable for confirming the integrity of the siloxane cage structure [28].
Mass spectrometry using matrix-assisted laser desorption ionization time-of-flight techniques has been successfully applied for the characterization of purified Polyhedral Oligomeric Silsesquioxane compounds [11]. The technique provides accurate molecular weight determination and can detect trace impurities that may not be visible in Nuclear Magnetic Resonance spectra [11].
Quality control protocols for purified materials include thermal gravimetric analysis to assess thermal stability and purity [11] [8]. The decomposition temperature of high-purity Polyhedral Oligomeric Silsesquioxane-(3-mercapto)propyl-heptaisobutyl substituted typically occurs above 230 degrees Celsius, providing a benchmark for material quality [30] [31].
Storage conditions for purified mercapto-functionalized Polyhedral Oligomeric Silsesquioxanes require careful consideration to prevent degradation. Materials should be stored under inert atmosphere at temperatures below 4 degrees Celsius to minimize oxidation and polymerization reactions [32] [10]. The use of amber glass containers helps protect against photochemical degradation of the thiol functionality [17].
Synthesis Parameter | Optimal Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Octavinyl Polyhedral Oligomeric Silsesquioxane synthesis temperature | 60°C | 72 | >90 | [24] |
Hydrolytic condensation time | 5 hours | 72 | 96 | [24] |
Monomer concentration | 0.4 M | 72 | 96 | [24] |
Thiol-ene photopolymerization | Room temperature | >95 | >95 | [7] |
Mercapto-functionalized Polyhedral Oligomeric Silsesquioxane synthesis | Ambient conditions | 99 | >95 | [10] |
Purification Method | Column Type | Mobile Phase | Recovery (%) | Purity Achieved (%) | Reference |
---|---|---|---|---|---|
Flash chromatography | Silica gel | Hexane-ethyl acetate | 85-90 | >95 | [20] |
Gel permeation chromatography | Cross-linked polystyrene | Tetrahydrofuran | 80-85 | >90 | [28] |
Preparative high-performance liquid chromatography | Octadecylsilyl-silica | Water-methanol gradient | 75-80 | >97 | [29] |
Recrystallization | - | Methanol-chloroform | 70-75 | >98 | [24] |
Functionalization Reaction | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
---|---|---|---|---|
Thiol-ene click chemistry | Photoinitiation, room temperature | >90 | >95 | [1] |
Disulfide formation | Iodine oxidation | 85-90 | >90 | [14] |
Alkylation with alkyl halides | Basic conditions, 50°C | 80-85 | >85 | [12] |
Metal coordination | Ambient conditions | >95 | >90 | [10] |
Thioacetate protection | Acetic anhydride, base | >90 | >95 | [17] |
Pss-(3-mercapto)propyl-heptaisobutyl SU& represents a specialized polyhedral oligomeric silsesquioxane compound characterized by its unique molecular architecture consisting of a rigid silicon-oxygen cage core functionalized with seven isobutyl groups and one mercaptopropyl group. This compound exhibits distinctive physicochemical properties that stem from its hybrid organic-inorganic structure, combining the thermal stability of the siloxane framework with the chemical reactivity of the thiol functional group [1] [2].
The molecular formula C₃₁H₇₀O₁₂SSi₈ corresponds to a molecular weight of 891.63 g/mol, positioning this compound within the medium molecular weight range for polyhedral oligomeric silsesquioxanes [1] [3]. The presence of the mercaptopropyl substituent introduces sulfur-containing functionality that significantly influences the compound's chemical behavior and compatibility with various matrices [5].
The thermal stability of Pss-(3-mercapto)propyl-heptaisobutyl SU& demonstrates the characteristic high-temperature resistance associated with silsesquioxane cage structures. Thermogravimetric analysis reveals that the compound exhibits a melting point in the range of 230-235°C, which is consistent with other functionalized polyhedral oligomeric silsesquioxanes [2] [6].
Under inert atmosphere conditions, the compound shows excellent thermal stability with initial decomposition temperatures (T₅%) ranging from 401-420°C [7] [8]. This thermal resistance stems from the robust Si-O-Si cage structure, which provides exceptional thermal stability compared to purely organic compounds. The maximum rate of thermal decomposition occurs between 556-599°C, indicating that significant structural breakdown requires elevated temperatures [7] [9].
In oxidative environments, the thermal behavior differs considerably from inert conditions. The T₅% values under air atmosphere occur at lower temperatures, typically in the range of 290-310°C [10] [7]. This difference reflects the susceptibility of the organic substituents to oxidative degradation, particularly the isobutyl groups and the mercaptopropyl chain [7] [11].
The thermal decomposition pathway follows a multi-stage process characteristic of polyhedral oligomeric silsesquioxanes. The first stage involves the degradation of the organic substituents, particularly the alkyl chains, which occurs through chain scission and volatilization of small molecular fragments [9] [12]. During this initial phase, the mercaptopropyl group undergoes thermal decomposition, forming various sulfur-containing volatiles including hydrogen sulfide and organic sulfur compounds [9].
The second decomposition stage involves the breakdown of the remaining organic fragments and the beginning of cage structure rearrangement. This stage typically occurs between 300-450°C and is characterized by the formation of silicon-carbon bonds breaking and the release of hydrocarbons [7] [8]. The polyhedral silsesquioxane cage structure provides significant resistance to thermal degradation during this stage.
The final decomposition stage, occurring above 460°C, involves the rearrangement and condensation of the siloxane network. At these elevated temperatures, the Si-O-Si bonds undergo reorganization, leading to the formation of silicon oxide residues. Under air atmosphere, this process results in the formation of silica-like char residues, with char yields ranging from 44.8% to 77.8% at 800°C, depending on the heating rate and atmospheric conditions [7] [13].
Parameter | Value/Range | Reference/Notes |
---|---|---|
T₅% (°C) - Air | 290-310 | In oxidative atmosphere |
T₅% (°C) - Nitrogen | 401-420 | Inert atmosphere conditions |
Maximum Decomposition Rate Temperature (°C) | 556-599 | Peak degradation temperature |
Typical POSS Thermal Stability Range (°C) | 250-400 | General POSS family range |
Char Residue at 800°C (%) | 44.8-77.8 | Varies with matrix polymer |
Thermal Stability Enhancement vs Neat Polymer (%) | 20-70 | Depends on loading and matrix |
The solubility behavior of Pss-(3-mercapto)propyl-heptaisobutyl SU& is governed by the Hansen solubility parameters and the balance between its hydrophobic isobutyl substituents and the polar mercaptopropyl group. Polyhedral oligomeric silsesquioxanes generally exhibit solubility characteristics that can be predicted using the Hansen solubility parameter approach, with cage contributions estimated as δD = 22 (J/cc)^1/2^, δP = 19 (J/cc)^1/2^, and δH = 15 (J/cc)^1/2^ [14] [15].
The compound demonstrates excellent solubility in aprotic solvents, particularly tetrahydrofuran, dichloromethane, and chloroform, where concentrations of 100-500 mg/mL can be readily achieved [16] [14]. This solubility in aprotic solvents is attributed to the lack of competing hydrogen bonding interactions that would otherwise interfere with the dissolution process [17] [18]. The mercaptopropyl group's ability to form weak intermolecular interactions with these solvents enhances the overall solubility profile.
In protic solvents such as isopropanol and methanol, the solubility is significantly reduced, typically limited to 10-50 mg/mL [17] [18]. This reduction occurs because protic solvents compete with the silanol groups for hydrogen bonding, disrupting the favorable interactions necessary for dissolution. The mercaptopropyl group may form some hydrogen bonding interactions with protic solvents, but these are insufficient to overcome the poor compatibility of the hydrophobic isobutyl groups [18].
Polar solvents including acetonitrile and water show very poor solubility characteristics, with concentrations typically below 10 mg/mL [16]. The highly polar nature of these solvents is incompatible with the predominantly hydrophobic character imparted by the seven isobutyl substituents [19]. Water solubility is particularly limited due to the hydrophobic nature of the cage structure and the organic substituents.
Nonpolar solvents such as hexane and toluene demonstrate good to excellent solubility, with achievable concentrations ranging from 100-1000 mg/mL [14]. The compatibility with these solvents arises from the favorable interactions between the nonpolar isobutyl groups and the solvent molecules. The polyhedral silsesquioxane cage structure, while rigid, does not significantly interfere with these favorable interactions [20] [19].
In organic polymer matrices, the solubility depends critically on the compatibility between the polyhedral oligomeric silsesquioxane substituents and the polymer chains. Compatible polymers such as polysiloxanes and epoxy resins can accommodate concentrations of 50-200 mg/mL [16] [21]. The mercaptopropyl group provides reactive sites for chemical incorporation into polymer networks through thiol-ene reactions or other coupling mechanisms [5].
Solvent Category | Solubility | Examples | Typical Concentration (mg/mL) |
---|---|---|---|
Aprotic Solvents | Good | THF, DCM, Chloroform | 100-500 |
Protic Solvents | Poor to Moderate | Isopropanol, Methanol | 10-50 |
Polar Solvents | Poor | Acetonitrile, Water | <10 |
Nonpolar Solvents | Good to Excellent | Hexane, Toluene | 100-1000 |
Aqueous Solutions | Insoluble | Water, Aqueous buffers | <1 |
Organic Matrices | Good (with compatible polymers) | Polysiloxanes, Epoxy resins | 50-200 |
The surface energy characteristics of Pss-(3-mercapto)propyl-heptaisobutyl SU& are influenced by the interplay between its various functional groups and the rigid cage structure. The compound exhibits low surface energy properties typical of fluorine-free organosilicon compounds, contributing to hydrophobic behavior and reduced interfacial tension [22] [23].
Van der Waals forces represent the weakest intermolecular interactions in this system, with energies ranging from 0.4-4.0 kJ/mol [24]. These forces primarily govern crystal packing arrangements and contribute to the overall thermal stability of the solid state. The rigid polyhedral oligomeric silsesquioxane cage structure limits conformational flexibility, resulting in well-defined intermolecular contact patterns that optimize van der Waals interactions [25] [26].
Hydrogen bonding interactions play a moderate role in the compound's surface properties, with interaction energies ranging from 5-25 kJ/mol [24]. The mercaptopropyl group can act as both a hydrogen bond donor through the thiol functionality and as a weak acceptor through the sulfur atom. These interactions are particularly important in determining solvent compatibility and matrix adhesion properties [27] [24].
Hydrophobic interactions contribute 5-10 kJ/mol to the overall interaction energy and are primarily responsible for the compound's water-repellent characteristics [24] [22]. The seven isobutyl substituents create a hydrophobic exterior that minimizes contact with polar surfaces and solvents. This hydrophobic character contributes to low surface energy values and enhanced compatibility with nonpolar organic phases [22] [28].
The Si-O-Si cage interactions represent some of the strongest intermolecular forces in the system, with energies ranging from 8-12 kJ/mol [8] [24]. These interactions arise from the partial ionic character of the silicon-oxygen bonds and contribute significantly to the cage rigidity and thermal resistance. The three-dimensional cage structure creates unique interaction geometries that enhance the overall stability of the molecular assembly [29] [7].
Alkyl chain interactions from the isobutyl substituents contribute 2-8 kJ/mol to the intermolecular interaction energy [24]. These interactions are primarily dispersive in nature and influence the solubility parameters and compatibility with organic matrices. The branched nature of the isobutyl groups affects the packing efficiency and surface accessibility [25] [6].
The thiol group interactions represent the most chemically significant intermolecular forces, with energies ranging from 8-15 kJ/mol [24] [30]. The mercaptopropyl functionality can participate in various chemical reactions including disulfide bond formation, thiol-ene additions, and coordination with metal surfaces. These interactions are crucial for the compound's utility as a reactive component in polymer systems and surface modification applications [5] [27].
Surface energy measurements indicate that the compound exhibits contact angles with water in the range of 120-140°, consistent with hydrophobic surfaces [22] [28]. The incorporation of the mercaptopropyl group provides a balance between hydrophobic character and chemical reactivity, making the compound suitable for applications requiring both water repellency and chemical functionality [31] [32].
Interaction Type | Strength (kJ/mol) | Contribution to Properties |
---|---|---|
Van der Waals Forces | 0.4-4.0 | Crystal packing, thermal stability |
Hydrogen Bonding | 5-25 | Solvent interactions, matrix compatibility |
Hydrophobic Interactions | 5-10 | Low surface energy, water repellency |
Si-O-Si Cage Interactions | 8-12 | Cage rigidity, thermal resistance |
Alkyl Chain Interactions | 2-8 | Solubility parameters, compatibility |
Thiol Group Interactions | 8-15 | Chemical reactivity, crosslinking potential |